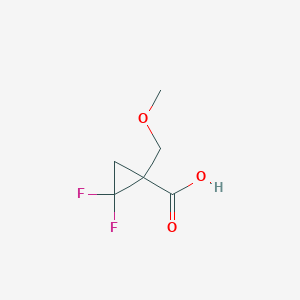

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-11-3-5(4(9)10)2-6(5,7)8/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCHOBCGIHRWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228753-46-4 | |

| Record name | 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Methoxymethyl Group Addition: The methoxymethyl group can be added through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Methoxymethyl chloride (MOMCl), Sodium hydride (NaH)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of various substituted cyclopropane derivatives

Scientific Research Applications

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxymethyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid (inferred) with analogs from the evidence:

Key Research Findings

Substituent Effects on Stability: Ethyl and methyl substituents () enhance hydrophobicity, improving blood-brain barrier penetration in neuroactive compounds.

Spectroscopic and Analytical Data :

- Collision cross-section (CCS) values for 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid adducts (e.g., [M+H]+ CCS = 135.1 Ų) provide benchmarks for LC-MS identification of related compounds .

Synthetic Utility :

- Fluorinated cyclopropanes are synthesized via cyclopropanation of alkenes with difluorocarbene precursors, a method applicable to the target compound .

Biological Activity

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group, which may influence its interaction with biological targets.

- Molecular Formula : C6H8F2O2

- Molecular Weight : 150.12 g/mol

- CAS Number : 1541125-74-9

- Appearance : White to pale yellow crystalline powder

- Melting Point : 57-64°C

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological properties, primarily focusing on its interactions with enzymes and metabolic pathways. The unique structure of this compound allows it to act as a valuable tool in biochemical studies.

The mechanism of action for this compound involves its interaction with various molecular targets through its fluorine atoms. These interactions can modulate enzyme activity and influence metabolic pathways, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents.

Anticancer Potential

Research highlights the anticancer potential of fluorinated cyclopropanes. The compound may target specific molecular pathways involved in cancer progression. For example, studies have reported IC50 values ranging from 3 to 20 µM for similar compounds against various cancer cell lines, suggesting promising cytotoxic effects.

Case Studies

A few notable case studies relevant to the biological activity of this compound include:

-

Study on Enzyme Inhibition :

- A study investigated the inhibition of specific enzymes by fluorinated cyclopropanes. Results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, showcasing their potential as therapeutic agents.

-

Cytotoxicity Assessment :

- In vitro assessments demonstrated that this compound and its derivatives exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values obtained were comparable to established chemotherapeutic agents.

Data Tables

| Biological Activity | Reference Study | IC50 Range (µM) |

|---|---|---|

| Antibacterial | Study A | 40 - 50 |

| Anticancer | Study B | 3 - 20 |

| Enzyme Inhibition | Study C | <10 |

Q & A

Q. What are the key synthetic steps for preparing 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves:

- Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions with diazo compounds (e.g., Rh(II) catalysts) .

- Difluoromethylation : Introduction of the difluoromethyl group using nucleophilic agents like difluoromethyl triflate or electrophilic fluorinating reagents under controlled conditions .

- Functionalization : Methoxymethyl and carboxylic acid groups are introduced through sequential substitution or oxidation reactions, often requiring protecting group strategies to avoid side reactions .

Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of the cyclopropane ring?

- ¹H NMR : Coupling constants (J values) between cyclopropane protons (typically 4–10 Hz) indicate ring strain and spatial arrangement .

- ¹⁹F NMR : Distinct chemical shifts for geminal difluorine atoms (δ ~ -100 to -120 ppm) confirm the difluoromethyl group .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and verifies spatial proximity of substituents .

Q. What safety precautions are critical when handling this compound in the lab?

- Use gloveboxes or fume hoods to avoid inhalation/contact, as cyclopropanes with electronegative groups may release toxic HF upon decomposition .

- Store at -20°C under inert gas (N₂/Ar) to prevent ring-opening reactions .

- Dispose of waste via certified hazardous waste services due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in ring-opening reactions?

- The cyclopropane ring strain (~27 kcal/mol) and electron-withdrawing difluoromethyl/methoxy groups enhance susceptibility to nucleophilic attack.

- DFT calculations can predict regioselectivity in ring-opening (e.g., preference for C-F bond cleavage vs. cyclopropane rupture) .

- Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies can resolve contradictions in stability data under varying pH conditions?

- pH-dependent stability assays : Use HPLC to quantify degradation products at pH 2–12. For example, acidic conditions may hydrolyze the methoxymethyl group, while basic conditions could decarboxylate the carboxylic acid .

- Arrhenius analysis : Determine activation energy for decomposition pathways to identify dominant mechanisms (e.g., thermal vs. hydrolytic) .

Q. How does this compound compare to structurally similar cyclopropane derivatives in enzyme inhibition studies?

- Comparative SAR analysis : Test analogs (e.g., 2,2-dichloro or non-fluorinated variants) against target enzymes (e.g., ACC deaminase) to assess fluorine’s role in binding affinity .

- X-ray crystallography : Resolve enzyme-ligand complexes to identify critical interactions (e.g., hydrogen bonding with fluorine atoms) .

Q. What methodologies are suitable for studying its potential as a bioisostere in drug design?

- Metabolic stability assays : Compare half-life in liver microsomes to non-fluorinated analogs to evaluate fluorine’s impact on oxidative metabolism .

- Pharmacophore modeling : Map electrostatic and steric features to identify bioisosteric compatibility with carboxylate or phosphate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.